molecular formula C15H10Cl2N2OS B5889380 3-chloro-N-(3-chloro-2-pyridinyl)-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-(3-chloro-2-pyridinyl)-6-methyl-1-benzothiophene-2-carboxamide

Cat. No. B5889380
M. Wt: 337.2 g/mol
InChI Key: HOOLLAJKFLSOQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(3-chloro-2-pyridinyl)-6-methyl-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The compound has gained significant attention in recent years due to its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammation.

Mechanism of Action

The compound acts as a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting CK2, the compound disrupts the signaling pathways involved in these processes, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
The compound has been shown to have a range of biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces apoptosis by disrupting the signaling pathways involved in cell proliferation and survival. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments, including its high potency and selectivity for CK2, making it a useful tool for studying the role of CK2 in various cellular processes. However, its limited solubility in water and low bioavailability may limit its use in in vivo experiments.

Future Directions

There are several future directions for research on 3-chloro-N-(3-chloro-2-pyridinyl)-6-methyl-1-benzothiophene-2-carboxamide. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its potential as a chemotherapeutic agent for various types of cancer. Future studies may focus on optimizing its pharmacokinetic properties and identifying potential combination therapies. Additionally, further research is needed to elucidate its mechanism of action and identify potential off-target effects.

Synthesis Methods

The synthesis of 3-chloro-N-(3-chloro-2-pyridinyl)-6-methyl-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-2-pyridinecarboxaldehyde with 6-methyl-1-benzothiophene-2-carboxylic acid in the presence of a catalyst such as triethylamine. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with the amine derivative to yield the final product.

Scientific Research Applications

The compound has been extensively studied for its potential as a therapeutic agent for various diseases. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been found to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-chloro-N-(3-chloropyridin-2-yl)-6-methyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS/c1-8-4-5-9-11(7-8)21-13(12(9)17)15(20)19-14-10(16)3-2-6-18-14/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOLLAJKFLSOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C=CC=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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